2-Chloro-n-(2,5-difluorobenzyl)pyrimidin-4-amine
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Overview
Description
2-Chloro-n-(2,5-difluorobenzyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 2-chloro group and a 2,5-difluorobenzylamine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-n-(2,5-difluorobenzyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzylamine and 2-chloropyrimidine.
Nucleophilic Substitution Reaction: The 2,5-difluorobenzylamine undergoes a nucleophilic substitution reaction with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring or the benzylamine moiety.
Coupling Products: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-Chloro-n-(2,5-difluorobenzyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms of action.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-n-(2,5-difluorobenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involving kinases or transcription factors, leading to changes in cellular processes.
Biological Effects: The compound’s effects can include inhibition of enzyme activity, alteration of gene expression, and modulation of immune responses.
Comparison with Similar Compounds
2-Chloro-4-aminopyrimidine: Similar structure but lacks the difluorobenzyl group.
2,5-Difluorobenzylamine: Contains the difluorobenzyl moiety but lacks the pyrimidine ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar pyrimidine structure with a trifluoromethyl group instead of the difluorobenzyl group.
Uniqueness:
Structural Features: The presence of both the 2-chloro and 2,5-difluorobenzyl groups in the pyrimidine ring makes this compound unique.
Biological Activity: The combination of these substituents can result in distinct biological activities and interactions with molecular targets, differentiating it from similar compounds.
Properties
Molecular Formula |
C11H8ClF2N3 |
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Molecular Weight |
255.65 g/mol |
IUPAC Name |
2-chloro-N-[(2,5-difluorophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8ClF2N3/c12-11-15-4-3-10(17-11)16-6-7-5-8(13)1-2-9(7)14/h1-5H,6H2,(H,15,16,17) |
InChI Key |
VEAABHVDGHCAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=NC(=NC=C2)Cl)F |
Origin of Product |
United States |
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